molecular formula C14H8BrFN2O B14185716 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- CAS No. 858117-68-7

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-

Cat. No.: B14185716
CAS No.: 858117-68-7
M. Wt: 319.13 g/mol
InChI Key: PBFOVBHCSUWFEN-UHFFFAOYSA-N
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Description

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- is a chemical compound with the molecular formula C14H8BrF2N3O. It is a derivative of pyrrolo[2,3-b]pyridine, which is known for its biological activity and potential therapeutic applications .

Preparation Methods

The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with a substituted benzaldehyde under specific conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- can be compared with other similar compounds, such as:

The uniqueness of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

858117-68-7

Molecular Formula

C14H8BrFN2O

Molecular Weight

319.13 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C14H8BrFN2O/c15-9-5-11-12(7-18-14(11)17-6-9)13(19)8-2-1-3-10(16)4-8/h1-7H,(H,17,18)

InChI Key

PBFOVBHCSUWFEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

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